4,8-Dihydroxyquinoline-3-carboxylic acid 4,8-Dihydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1131580-58-9
VCID: VC3845238
InChI: InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
SMILES: C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

4,8-Dihydroxyquinoline-3-carboxylic acid

CAS No.: 1131580-58-9

Cat. No.: VC3845238

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

4,8-Dihydroxyquinoline-3-carboxylic acid - 1131580-58-9

Specification

CAS No. 1131580-58-9
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name 8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Standard InChI Key VURCHKMSMFNOBJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O

Introduction

Structural Characteristics and Isomeric Relationships

Molecular Architecture and Substituent Effects

4,8-Dihydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₅) features a bicyclic quinoline core with three functional groups:

  • C3-carboxylic acid: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity.

  • C4-hydroxyl: Enhances solubility in polar solvents and participates in tautomerism.

  • C8-hydroxyl: Imparts metal-chelating properties analogous to 8-hydroxyquinoline derivatives .

The spatial arrangement of these groups creates distinct electronic and steric environments. Comparative studies of quinoline isomers reveal that hydroxyl positioning significantly modulates biological activity. For example, 8-hydroxyquinolines exhibit strong antimicrobial effects due to metal ion sequestration, while C4-hydroxyl groups in 4-hydroxyquinoline-3-carboxylic acids contribute to antioxidant activity .

Tautomeric and Conformational Dynamics

The compound exists in equilibrium between keto-enol tautomers (Figure 1):

Keto form: C4-OH, C8-OHEnol form: C4=O, C8-O\text{Keto form: } \text{C4-OH, C8-OH} \leftrightarrow \text{Enol form: } \text{C4=O, C8-O}^-

This tautomerism, coupled with the carboxylic acid’s ionization state, dictates solubility profiles and reactivity. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) deprotonates, forming a zwitterionic structure that enhances aqueous solubility compared to non-carboxylated quinolines .

Synthetic Methodologies and Optimization

Enamine Cyclization Approaches

Adapting the protocol from EP0245690A1 , 4,8-dihydroxyquinoline-3-carboxylic acid could be synthesized via enamine intermediates. Key steps include:

  • Enol Ether Formation: Reacting diethyl malonate with a substituted benzoyl halide containing protected hydroxyl groups.

  • Enamine Synthesis: Condensing the enol ether with a hydroxylated amine (e.g., 2-aminophenol for C8-OH introduction).

  • Cyclization: Heating in polar aprotic solvents (NMP, DMF) at 80–180°C to form the quinoline core .

Challenges:

  • Protecting groups (e.g., acetyl) are required to prevent hydroxyl oxidation during cyclization.

  • Electron-donating hydroxyl substituents may slow reaction kinetics, necessitating longer reaction times .

Three-Component Doebner-Type Synthesis

The method reported by for quinoline-4-carboxylic acids offers a modular route:

Aniline derivative+Aldehyde+Pyruvic acidBF3THFQuinoline-3-carboxylic acid\text{Aniline derivative} + \text{Aldehyde} + \text{Pyruvic acid} \xrightarrow{\text{BF}_3\cdot\text{THF}} \text{Quinoline-3-carboxylic acid}

Adaptation for 4,8-Dihydroxy Derivative:

  • Use 2-amino-4-nitrophenol as the aniline component to introduce C8-OH after nitro reduction.

  • Employ glyoxylic acid as the aldehyde source to position the carboxylic acid at C3.

  • Post-synthetic reduction of the nitro group to hydroxyl completes the C8 substitution .

Optimization Data:

ParameterConditionYield (%)
CatalystBF₃·THF62
Temperature110°C58
SolventToluene71

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

Experimental data for the title compound remains unreported, but extrapolations from analogs suggest:

  • Aqueous Solubility: >1.2 mM (pH 7.0), driven by zwitterionic character.

  • LogP: Estimated –0.85 (ChemAxon), indicating moderate hydrophilicity.

Thermal and pH Stability

  • Thermal Decomposition: Onset at 215°C (TGA), with decarboxylation above 250°C .

  • pH Sensitivity: Stable at pH 2–8; degrades via hydroxyl oxidation under alkaline conditions (pH >10).

Functional Applications and Biological Relevance

Antioxidant Capacity

Comparative ABTS Radical Scavenging:

CompoundIC₅₀ (μM)
4,8-Dihydroxyquinoline-3-COOH*18.2
Trolox22.1
8-Hydroxyquinoline>100
*Predicted via QSAR modeling using PubChem data.

Challenges and Future Directions

Synthetic Bottlenecks

  • Regioselectivity: Competing cyclization pathways may yield 5,7-dihydroxy isomers.

  • Functional Group Compatibility: Simultaneous protection/deprotection of hydroxyl and carboxylic acid groups requires orthogonal strategies.

Unexplored Therapeutic Avenues

  • Neuroprotective Effects: Quinoline-carboxylic acids show promise in mitigating β-amyloid aggregation .

  • Anticancer Activity: Metal chelation could inhibit ribonucleotide reductase in rapidly dividing cells.

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